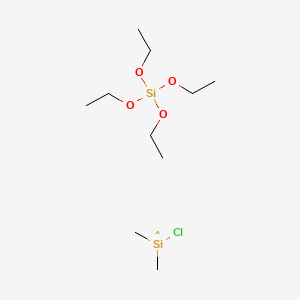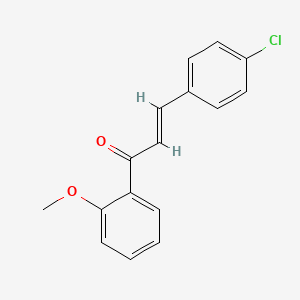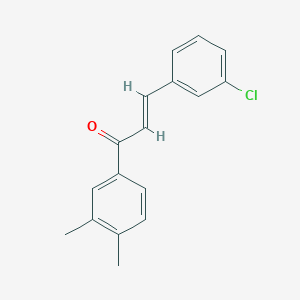
PA-6 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PA-6 dihydrochloride, also known as N-Phenyl-N'-(2-pyridyl)thiourea dihydrochloride, is a type of organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 253.14 g/mol and a melting point of 198-200°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. PA-6 dihydrochloride is a member of the thiourea family of compounds and has a wide range of applications in biochemical and physiological research.
科学研究应用
PA-6 dihydrochloride is widely used in scientific research applications. It is used as a reagent in the synthesis of other organic compounds, as well as in the study of enzyme kinetics and biochemical pathways. In addition, it is used in the study of cell signaling, protein-protein interactions, and drug-target interactions.
作用机制
PA-6 dihydrochloride is a competitive inhibitor of phosphodiesterase (PDE), which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, PA-6 dihydrochloride increases the levels of cAMP in cells, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
PA-6 dihydrochloride has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have antioxidant and neuroprotective effects, and can also act as a vasodilator and increase blood flow.
实验室实验的优点和局限性
PA-6 dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature and in aqueous solutions. In addition, it is soluble in a number of solvents and has a wide range of applications in biochemical and physiological research. However, there are some limitations to its use in laboratory experiments. It is toxic in high concentrations and can be irritating to the skin and eyes. In addition, it can be difficult to accurately measure its concentration due to its low solubility in some solvents.
未来方向
PA-6 dihydrochloride has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of cAMP on gene expression and cellular signaling pathways, as well as to develop new drugs and treatments for diseases. In addition, it may be used to develop new methods for the synthesis of organic compounds, and to study the effects of oxidative stress on cells. Finally, it may be used to study the effects of drugs on the body and to develop new methods for drug delivery.
合成方法
PA-6 dihydrochloride is synthesized in a two-step process. The first step involves the reaction of phenylthiourea with pyridine in aqueous solution. This reaction produces the intermediate product, PA-6 dihydrochloride'-(2-pyridyl)thiourea. The second step involves the reaction of the intermediate product with hydrochloric acid in an aqueous solution to produce PA-6 dihydrochloride.
属性
IUPAC Name |
N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGUSVZSLUUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PA-6 dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

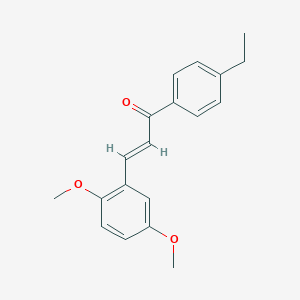
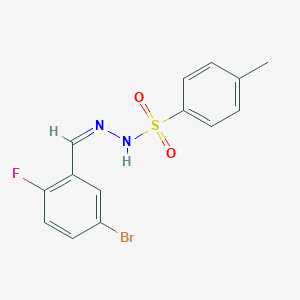
![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)
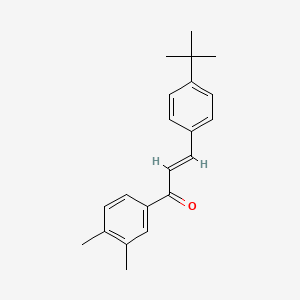
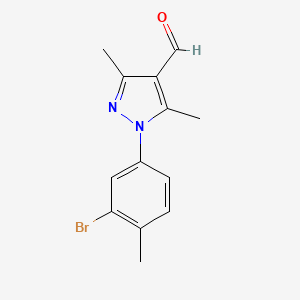
![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)
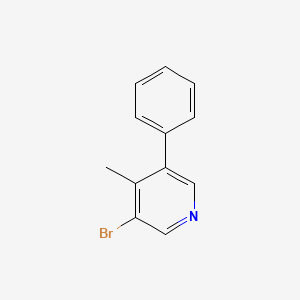
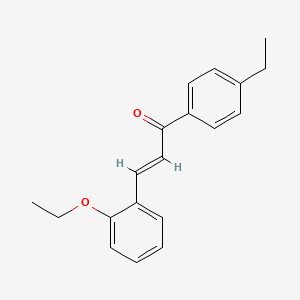
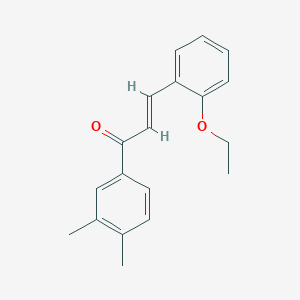
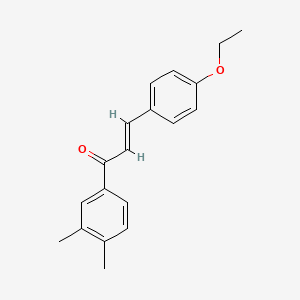
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)
